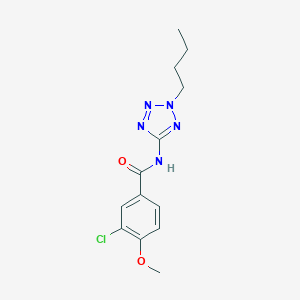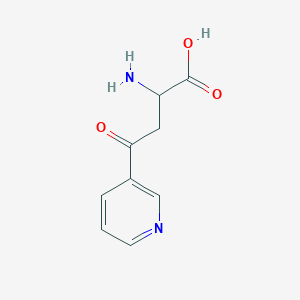![molecular formula C28H39F6MoNO8S2 B237786 55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid CAS No. 133352-26-8](/img/structure/B237786.png)
55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclothiazomycin is a natural product found in Streptomyces with data available.
Scientific Research Applications
Asymmetric Synthesis and Cycloadditions
- Asymmetric Synthesis : Utilization in asymmetric synthesis processes, such as Aza-Diels-Alder reactions, has been explored. These reactions play a significant role in the synthesis of complex organic compounds with high enantiomeric purity (Waldmann & Braun, 1991).
Transformation into Cyclopentylamines
- Cyclopentylamine Synthesis : The transformation of nitrohexofuranoses into cyclopentylamines using this compound as an intermediate has been achieved, demonstrating its utility in creating novel amino acids for peptide synthesis (Fernandez et al., 2010).
Advanced Organic Syntheses
- Novel Organic Syntheses : The compound is involved in complex organic syntheses, such as the preparation of specific carboxylates and amino acids, demonstrating its versatility in organic chemistry (Rose et al., 2003).
Antibacterial Agents
- Antibacterial Applications : Synthesis and investigation of derivatives of this compound for potential antibacterial activity has been conducted, highlighting its role in medicinal chemistry (Egawa et al., 1984).
Fluorescent Probes
- Fluorescent Probe Synthesis : The compound's derivatives have been used to create fluorescent probes, notably for β-amyloids, indicating its application in the field of Alzheimer’s disease research (Fa et al., 2015).
properties
CAS RN |
133352-26-8 |
|---|---|
Molecular Formula |
C28H39F6MoNO8S2 |
Molecular Weight |
1473.7 g/mol |
IUPAC Name |
55-(2-amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid |
InChI |
InChI=1S/C59H64N18O14S7/c1-7-27-47(85)76-59(6)58(91)75-42(25(5)78)49(87)61-15-40(80)64-28(8-2)56(88)77-13-9-10-38(77)48(86)62-23(3)41-26(43(81)67-30(14-39(60)79)52-69-32(17-93-52)45(83)66-27)11-12-29(65-41)51-73-35(20-96-51)53-70-31(16-94-53)44(82)63-24(4)50-72-34(19-92-50)55-74-36(21-97-55)54-71-33(18-95-54)46(84)68-37(22-98-59)57(89)90/h7-8,11-12,19-21,23,25,30-33,37-38,42,78H,4,9-10,13-18,22H2,1-3,5-6H3,(H2,60,79)(H,61,87)(H,62,86)(H,63,82)(H,64,80)(H,66,83)(H,67,81)(H,68,84)(H,75,91)(H,76,85)(H,89,90) |
InChI Key |
OGUUCNCVZHZWGA-KDJCTBAUSA-N |
Isomeric SMILES |
C/C=C\1/C(=O)N[C@@]2(C(=O)N[C@H](C(=O)NCC(=O)NC(=CC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C4=C(C=CC(=N4)C5=NC(=CS5)C6=N[C@@H](CS6)C(=O)NC(=C)C7=NC(=CS7)C8=NC(=CS8)C9=N[C@@H](CS9)C(=O)N[C@@H](CS2)C(=O)O)C(=O)N[C@H](C2=N[C@@H](CS2)C(=O)N1)CC(=O)N)C)[C@@H](C)O)C |
SMILES |
CC=C1C(=O)NC2(C(=O)NC(C(=O)NCC(=O)NC(=CC)C(=O)N3CCCC3C(=O)NC(C4=C(C=CC(=N4)C5=NC(=CS5)C6=NC(CS6)C(=O)NC(=C)C7=NC(=CS7)C8=NC(=CS8)C9=NC(CS9)C(=O)NC(CS2)C(=O)O)C(=O)NC(C2=NC(CS2)C(=O)N1)CC(=O)N)C)C(C)O)C |
Canonical SMILES |
CC=C1C(=O)NC2(C(=O)NC(C(=O)NCC(=O)NC(=CC)C(=O)N3CCCC3C(=O)NC(C4=C(C=CC(=N4)C5=NC(=CS5)C6=NC(CS6)C(=O)NC(=C)C7=NC(=CS7)C8=NC(=CS8)C9=NC(CS9)C(=O)NC(CS2)C(=O)O)C(=O)NC(C2=NC(CS2)C(=O)N1)CC(=O)N)C)C(C)O)C |
synonyms |
cyclothiazomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)

![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)
![N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237734.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)



![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)
